

A Technical Guide to the Physical Properties of N-dodecanoyl-DOPE

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Compound of Interest

Compound Name: 18:1 Dodecanoyl PE

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Disclaimer: Specific experimental data for N-dodecanoyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (N-dodecanoyl-DOPE) is not readily available in publicly accessible literature. This guide provides a technical overview of its core physical properties based on the well-characterized parent lipid, DOPE, and analogous N-acyl-phosphatidylethanolamines. The experimental protocols provided are standard methods for the characterization of such novel lipids.

Introduction

N-dodecanoyl-DOPE is a synthetic phospholipid derived from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a ubiquitous component of biological membranes. It is functionalized with a 12-carbon dodecanoyl (lauroyl) chain attached via an amide linkage to the primary amine of the ethanolamine headgroup. This modification significantly increases the molecule's hydrophobicity and alters its headgroup interactions, which in turn influences its self-assembly behavior and thermal properties. Such N-acylated phospholipids are of interest in drug delivery for the formation of stable liposomal carriers and in cell biology as analogs of endogenous signaling lipids.

Core Physical Properties

The addition of a dodecanoyl chain to the DOPE headgroup is expected to modulate its physical characteristics. The following table summarizes the known properties of the parent

DOPE lipid and the inferred properties for N-dodecanoyl-DOPE.

Property	1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	N-dodecanoyl-DOPE (Inferred/Calculated)	Basis for Inference
Molecular Formula	C ₄₁ H ₇₈ NO ₈ P[1]	C ₅₃ H ₁₀₀ NO ₉ P	Addition of C ₁₂ H ₂₃ O to the headgroup.
Molecular Weight	744.03 g/mol [1][2]	~926.37 g/mol	Calculated by adding the mass of the dodecanoyl group to the DOPE molecule.
Melting Point (Tm)	-16°C[3]	Expected to be altered from parent DOPE.	N-acylation of the headgroup can disrupt or alter the packing of the lipid tails, affecting the energy required for the gel-to-liquid crystalline phase transition.
Phase Transition (Th)	10°C (Lamellar to Inverted Hexagonal, HII)[3]	Expected to be altered.	The bulky acyl chain on the headgroup will change the effective molecular shape, which is a critical determinant of the lamellar-to-hexagonal phase transition.
Solubility	Soluble in chloroform (~3.3 mg/mL) and ethanol (~40 mg/mL); sparingly soluble in aqueous solutions.[2][4]	Expected to have very low aqueous solubility; soluble in organic solvents like chloroform.	The addition of a 12-carbon acyl chain significantly increases the lipid's hydrophobicity.
Critical Micelle Conc. (CMC)	Not applicable; forms bilayers.	Not typically applicable; expected	As a double-chain phospholipid, self-

to form bilayers
(liposomes) in
aqueous dispersion.

assembly into lamellar
bilayer structures is
strongly favored over
micelle formation.

Experimental Protocols

Characterization of a novel lipid such as N-dodecanoyl-DOPE involves a series of biophysical techniques to determine its thermal properties, self-assembly behavior, and stability.

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is the gold-standard for determining the melting temperature (T_m) of a lipid bilayer.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Methodology:

- **Liposome Preparation:** Hydrate a thin film of N-dodecanoyl-DOPE in a suitable buffer (e.g., 10 mM phosphate buffer with 0.13 M NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The hydration should be performed above the expected T_m . For homogenous vesicle preparation, the resulting multilamellar vesicle (MLV) suspension can be extruded through polycarbonate membranes (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).[\[8\]](#)
- **Sample Preparation for DSC:** Accurately pipette a known volume of the liposome dispersion into a DSC sample pan. The reference pan should be filled with an identical volume of the corresponding buffer.[\[8\]](#)
- **DSC Analysis:** Place the sample and reference pans into the calorimeter. Equilibrate the system at a temperature well below the expected transition.
- **Thermal Scan:** Scan the temperature at a controlled rate (e.g., 0.5-1.0°C/min) over a range that brackets the expected transition (e.g., from -30°C to 40°C).[\[8\]](#)
- **Data Analysis:** The phase transition is observed as an endothermic peak in the heat flow versus temperature plot. The temperature at the peak maximum is taken as the T_m .

DLS, also known as Photon Correlation Spectroscopy, is used to determine the size distribution profile of small particles in suspension, such as liposomes.[9]

Methodology:

- **Sample Preparation:** Prepare liposomes as described for DSC. Dilute the liposome suspension with filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.[10]
- **Instrument Setup:** Turn on the DLS instrument and allow the laser to stabilize. Set the measurement parameters, including solvent viscosity and refractive index, and measurement temperature (e.g., 25°C).
- **Measurement:** Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument's sample holder and allow it to equilibrate thermally.
- **Data Acquisition:** Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.
- **Data Analysis:** The software uses a correlation function to analyze the intensity fluctuations and calculates the hydrodynamic radius (R_h) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[11]

While N-dodecanoyl-DOPE is expected to form bilayers, this method is standard for assessing the concentration at which any amphiphile begins to form aggregates. The fluorescence of pyrene is highly sensitive to the polarity of its microenvironment.[12]

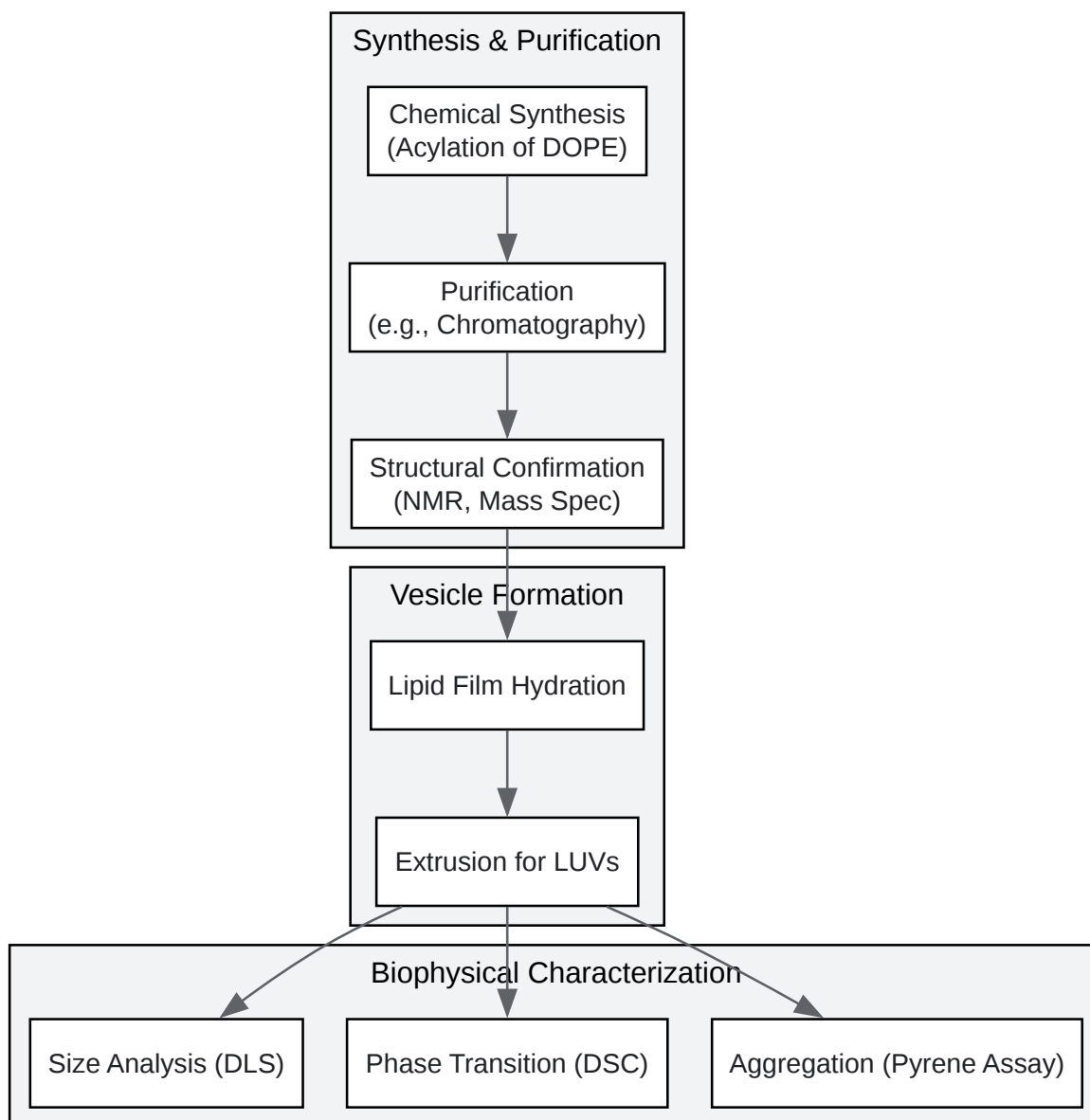
Methodology:

- **Stock Solutions:** Prepare a stock solution of the lipid in a suitable organic solvent (e.g., chloroform/methanol). Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
- **Sample Series Preparation:** Prepare a series of vials with varying concentrations of the lipid in an aqueous buffer. This can be done by evaporating the solvent from aliquots of the lipid stock solution to form a thin film in each vial, followed by hydration with buffer.

- **Pyrene Addition:** Add a small aliquot of the pyrene stock solution to each lipid dispersion to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 μM).^[13] The final ethanol concentration should be kept low (<1%) to avoid affecting aggregation.
- **Fluorescence Measurement:** Excite the samples at approximately 334 nm and record the emission spectra (e.g., from 350 to 450 nm).^[14]
- **Data Analysis:** Extract the fluorescence intensities of the first (~372 nm, I_1) and third (~383 nm, I_3) vibronic peaks. Plot the ratio of intensities (I_1/I_3 or I_3/I_1) against the logarithm of the lipid concentration. A sharp change in the slope of this plot indicates the onset of aggregate formation, and the corresponding concentration is the CMC.^{[14][15]}

Visualizations: Workflows and Pathways

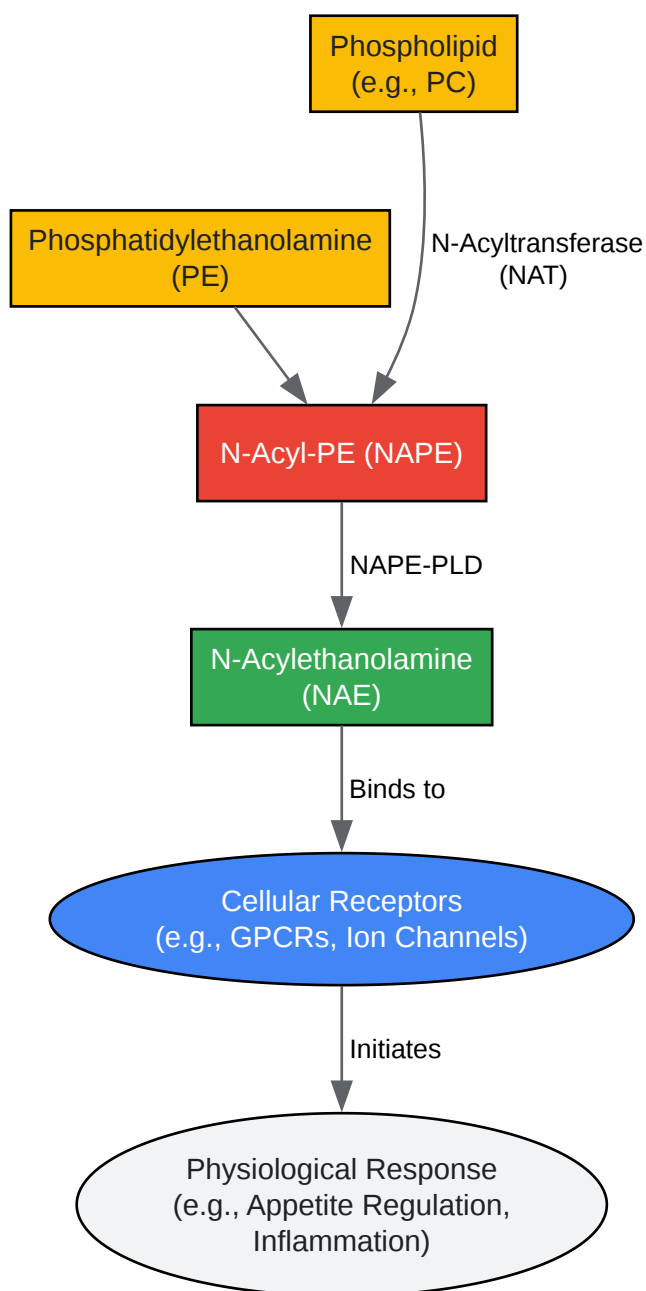
The following diagram outlines the typical workflow for the synthesis and physical characterization of a novel lipid like N-dodecanoyl-DOPE.



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Caption: Experimental workflow for novel lipid characterization.

N-dodecanoyl-DOPE is a synthetic analog of endogenous N-acyl PEs (NAPEs). In biological systems, NAPEs are precursors to N-acylethanolamines (NAEs), a class of lipid signaling molecules.[16][17][18] The general pathway is illustrated below.



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